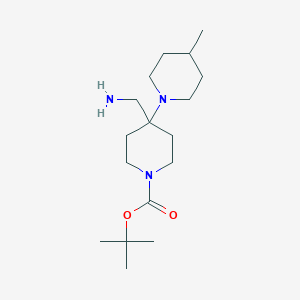

Tert-butyl 4-(aminomethyl)-4-(4-methylpiperidin-1-yl)piperidine-1-carboxylate

CAS No.:

Cat. No.: VC17658841

Molecular Formula: C17H33N3O2

Molecular Weight: 311.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C17H33N3O2 |

|---|---|

| Molecular Weight | 311.5 g/mol |

| IUPAC Name | tert-butyl 4-(aminomethyl)-4-(4-methylpiperidin-1-yl)piperidine-1-carboxylate |

| Standard InChI | InChI=1S/C17H33N3O2/c1-14-5-9-20(10-6-14)17(13-18)7-11-19(12-8-17)15(21)22-16(2,3)4/h14H,5-13,18H2,1-4H3 |

| Standard InChI Key | OBESWPMUPZITSS-UHFFFAOYSA-N |

| Canonical SMILES | CC1CCN(CC1)C2(CCN(CC2)C(=O)OC(C)(C)C)CN |

Introduction

Chemical Structure and Physicochemical Properties

The compound’s molecular architecture centers on a piperidine ring substituted at the 4-position with two distinct functional groups: an aminomethyl (-CH2NH2) moiety and a 4-methylpiperidin-1-yl group. The tert-butyl carbamate (Boc) group at the 1-position provides steric protection and influences solubility. Key physicochemical properties, inferred from analogous structures, include:

Table 1: Physicochemical Properties of Tert-butyl 4-(Aminomethyl)-4-(4-Methylpiperidin-1-yl)Piperidine-1-Carboxylate

| Property | Value |

|---|---|

| Molecular Formula | C17H33N3O2 |

| Molecular Weight | 311.5 g/mol |

| LogP (estimated) | 2.8–3.2 |

| Polar Surface Area (PSA) | ~81.6 Ų |

| Hydrogen Bond Donors | 1 (NH) |

| Hydrogen Bond Acceptors | 3 (2xN, 1xO) |

The Boc group increases lipophilicity (LogP ~3), favoring membrane permeability, while the aminomethyl group contributes to moderate water solubility . Comparative analysis with simpler piperidine analogs reveals enhanced target-binding versatility due to the dual 4-position substituents .

Synthesis and Industrial Production

Synthetic Routes

The synthesis involves multi-step organic reactions, typically commencing with functionalization of the piperidine ring. A representative pathway includes:

-

Piperidine Functionalization: Introduction of the 4-methylpiperidin-1-yl group via nucleophilic substitution under inert conditions .

-

Aminomethylation: Reductive amination using sodium cyanoborohydride (NaBH3CN) at neutral pH to attach the aminomethyl group .

-

Boc Protection: Reaction with di-tert-butyl dicarbonate (Boc2O) in tetrahydrofuran (THF) catalyzed by 4-dimethylaminopyridine (DMAP) .

Table 2: Key Reaction Parameters

| Step | Reagents/Conditions | Yield Optimization Strategies |

|---|---|---|

| Piperidine Substitution | 4-Methylpiperidine, K2CO3, DMF | Excess alkylating agent (1.5 eq) |

| Reductive Amination | NaBH3CN, pH 7, RT | Controlled addition over 2 hours |

| Boc Protection | Boc2O, DMAP, THF, 0°C→RT | Prolonged reaction time (24 hours) |

Industrial-Scale Challenges

Industrial production faces hurdles such as steric hindrance at the 4-position, necessitating optimized reaction gradients (0°C to room temperature) and advanced purification techniques like continuous flow chromatography . Impurities from incomplete Boc deprotection require rigorous HPLC monitoring (C18 column, λ = 254 nm) .

Chemical Reactivity and Functionalization

The compound undergoes characteristic reactions of secondary amines and carbamates:

-

Oxidation: Forms ketones or carboxylic acids using KMnO4/H2SO4 .

-

Reduction: LiAlH4 in anhydrous ether reduces the carbamate to a primary amine .

-

Nucleophilic Substitution: Reacts with alkyl halides to yield quaternary ammonium salts .

Table 3: Reaction Products and Conditions

| Reaction Type | Reagents | Major Product |

|---|---|---|

| Oxidation | KMnO4, H2SO4 | 4-(4-Methylpiperidin-1-yl)piperidin-4-one |

| Reduction | LiAlH4, Et2O | 4-(Aminomethyl)-4-(4-methylpiperidin-1-yl)piperidine |

| Alkylation | CH3I, K2CO3 | N-Methylated quaternary salt |

Analytical Characterization

Rigorous quality control employs:

-

NMR Spectroscopy: 1H NMR (500 MHz, CDCl3) confirms Boc protection (δ 1.4 ppm, tert-butyl) and aminomethyl integration (δ 3.2 ppm) .

-

HPLC: C18 column (5 µm, 250 mm) with UV detection (λ = 254 nm) achieves >99% purity .

-

Mass Spectrometry: ESI-MS ([M+H]+ = 312.5) validates molecular weight .

Comparison with Structural Analogs

Table 4: Comparative Analysis of Piperidine Derivatives

| Compound | Molecular Weight | LogP | PSA (Ų) | Key Application |

|---|---|---|---|---|

| Target Compound | 311.5 | 3.0 | 81.6 | Drug Intermediate |

| 4-Aminopiperidine-1-carboxylate | 229.3 | 2.0 | 81.6 | Peptide Mimetics |

| 4-Methylpiperidine | 99.2 | 1.5 | 12.0 | Solvent/Base |

The target compound’s higher LogP and PSA enhance its suitability for hydrophobic target binding compared to simpler analogs .

Challenges and Future Directions

Current limitations include:

-

Synthetic Complexity: Multi-step synthesis with cumulative yields <40% .

-

Stability Issues: Hydrolysis of the Boc group under acidic conditions .

Future research should explore:

-

Catalytic Asymmetric Synthesis: For enantioselective production.

-

Prodrug Derivatives: Enhancing bioavailability via ester linkages.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume